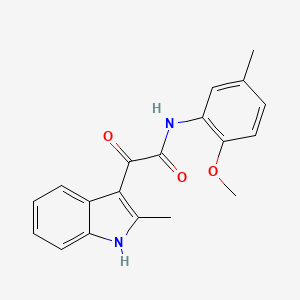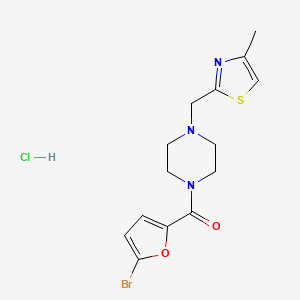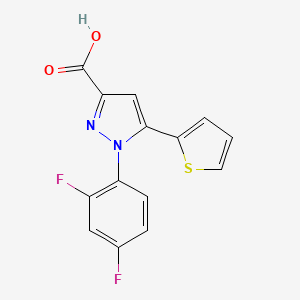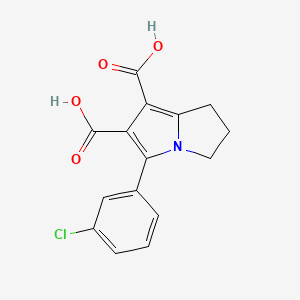
N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound , due to its structural features, such as the presence of triazole and carboxamide functionalities, is likely useful in the synthesis of heterocyclic compounds. For instance, the research conducted by Albert and Trotter (1979) demonstrates the synthesis of 2-substituted 8-azapurin-6-ones from triazole carboxamides, highlighting the potential of such compounds in generating biologically active heterocycles (Albert & Trotter, 1979).
Catalytic Cyclization Processes
Another application involves catalytic cyclization processes. Kumar et al. (2012) reported the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, using functionalized enamides derived from thiazole and triazole precursors. This indicates the utility of triazole derivatives in facilitating cyclization reactions to produce oxazoles, a class of compounds with wide-ranging applications (Kumar et al., 2012).
Peptidomimetics and Biologically Active Compounds
Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds. These scaffolds can be used for the preparation of peptidomimetics or biologically active compounds, indicating the potential of triazole derivatives in medicinal chemistry and drug discovery (Ferrini et al., 2015).
Macrolide Synthesis
The work by Wasserman, Gambale, and Pulwer (1981) on the photooxygenation of oxazoles, leading to activated carboxylates for the synthesis of macrolides, illustrates the broader synthetic utility of compounds with similar structural motifs for creating complex and biologically significant molecules (Wasserman, Gambale, & Pulwer, 1981).
Antibacterial Activity
Murlykina et al. (2017) demonstrated the use of aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions to synthesize compounds with antibacterial activity. This indicates the potential of triazole derivatives as building blocks in the synthesis of compounds with specific biological activities (Murlykina et al., 2017).
Mécanisme D'action
Estratrienthiazole derivatives, which this compound is a part of, are used as inhibitors of 17β-HSD1 . This enzyme is involved in the final step of estradiol biosynthesis. By inhibiting this enzyme, these compounds can potentially lower the endogenous estradiol concentration, which can be beneficial in the treatment of certain diseases .
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-5-3-13-10(19-5)16-6(2)8(14-15-16)9(18)12-4-7(11)17/h3H,4H2,1-2H3,(H2,11,17)(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKEGUFFLJWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2825016.png)





![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)



![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)


![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)